

An In-depth Technical Guide to DOPE-mPEG MW 2000

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Compound of Interest

Compound Name: DOPE-mPEG, MW 2000

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For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a versatile and widely utilized phospholipid-polyethylene glycol (PEG) conjugate in the field of drug delivery and nanomedicine. This amphiphilic molecule, consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid anchor and a hydrophilic methoxy-terminated PEG chain of approximately 2000 Daltons, plays a pivotal role in the formulation of liposomes and other nanoparticles. Its unique structure imparts "stealth" characteristics to nanocarriers, enabling them to evade the mononuclear phagocyte system, prolonging their circulation time in the bloodstream, and ultimately enhancing their therapeutic efficacy. This guide provides a comprehensive overview of the core properties, experimental applications, and underlying mechanisms of DOPE-mPEG 2000.

Core Properties and Specifications

DOPE-mPEG 2000 is an amphiphilic polymer with unsaturated lipid tails.[1] This structure allows it to readily form micelles in aqueous solutions and integrate into lipid bilayers, making it an excellent material for the preparation of liposomes and other nanoparticles for drug delivery. [1]

Table 1: Physicochemical Properties of DOPE-mPEG MW 2000



| Property | Value | Reference |
|----------------------------|---|-------------------------------|
| Molecular Weight (Average) | ~2801.5 g/mol | INVALID-LINK |
| Appearance | White to off-white solid or powder | INVALID-LINK |
| Solubility | Soluble in DMSO, dichloromethane, chloroform, acetone, and DMF. >10 mg/mL in hot water and chloroform. | INVALID-LINK,INVALID- LINK |
| Purity | Typically >90% or >95% | INVALID-LINK,INVALID- LINK |
| Storage Conditions | -20°C for long-term storage (months to years) | [1] |

Role in Drug Delivery Systems

The incorporation of DOPE-mPEG 2000 into liposomal and nanoparticle formulations offers several key advantages in drug delivery:

- Prolonged Circulation (Stealth Effect): The hydrophilic PEG chain creates a protective layer
 on the surface of the nanocarrier. This "stealth" characteristic reduces opsonization (the
 process of marking pathogens for phagocytosis) and subsequent uptake by the
 reticuloendothelial system (RES), leading to a significantly longer circulation half-life of the
 encapsulated drug.[2]
- Enhanced Stability: PEGylation improves the stability of liposomes in biological fluids, preventing their premature degradation and drug leakage.
- Improved Drug Solubility: The amphiphilic nature of DOPE-mPEG 2000 can aid in the solubilization of poorly water-soluble drugs within the lipid bilayer.[2]
- Controlled Drug Release: The presence of DOPE-mPEG 2000 can influence the drug release kinetics from the nanocarrier. For instance, it has been shown to reduce the pHsensitivity of liposomes in a concentration-dependent manner.[3]



 Targeted Delivery: The terminal methoxy group of the PEG chain can be replaced with other functional groups (e.g., amine, carboxyl, maleimide) to facilitate the conjugation of targeting ligands such as antibodies, peptides, or aptamers. This allows for the specific delivery of the therapeutic payload to diseased cells or tissues.

Experimental Protocols Liposome Formulation via Thin-Film Hydration

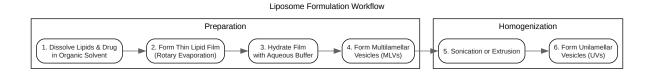
The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating DOPE-mPEG 2000.

Protocol:

- Lipid Film Formation:
 - Dissolve the desired lipids, including DOPE-mPEG 2000 and the active pharmaceutical ingredient (if lipid-soluble), in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
 - Further dry the film under a stream of nitrogen and then in a vacuum desiccator for several hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
 - This process results in the formation of multilamellar vesicles (MLVs).
- Size Reduction (Homogenization):
 - To obtain unilamellar vesicles (UVs) with a uniform size distribution, the MLV suspension is typically subjected to sonication (using a probe or bath sonicator) or extrusion.



 Extrusion involves passing the MLV suspension repeatedly through polycarbonate membranes with defined pore sizes (e.g., 100 nm).



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Caption: Workflow for liposome preparation using the thin-film hydration method.

Characterization of DOPE-mPEG 2000-Containing Liposomes

Table 2: Key Characterization Parameters and Methodologies

| Parameter | Method | Typical Values for PEGylated Liposomes |
|--|---|---|
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |
| Encapsulation Efficiency (%EE) | Spectrophotometry, HPLC | >75% (drug-dependent) |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical vesicles |

Impact on Pharmacokinetics and Cellular Interactions



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The inclusion of DOPE-mPEG 2000 in nanocarriers significantly alters their pharmacokinetic profile. Studies have shown that PEGylated liposomes exhibit a prolonged half-life, reduced in vivo clearance, and improved bioavailability compared to their non-PEGylated counterparts.

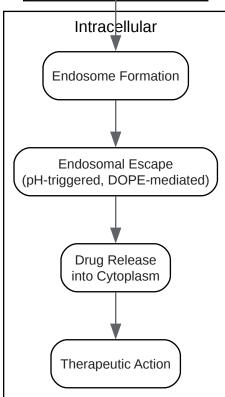
Cellular Uptake and Intracellular Fate:

The "stealth" properties conferred by the PEG chains can sometimes hinder cellular internalization. However, for targeted formulations, the enhanced circulation time allows for more efficient accumulation at the target site, where receptor-mediated endocytosis can occur. The endosomal escape of the encapsulated drug is a critical step for its therapeutic action. The fusogenic properties of DOPE can facilitate this process, especially in pH-sensitive formulations that are designed to become unstable in the acidic environment of endosomes.



Extracellular PEGylated Liposome in Circulation Accumulation at Target Site (EPR Effect) Receptor-Mediated Endocytosis

Cellular Uptake and Drug Release Pathway



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Caption: Generalized pathway of targeted PEGylated liposome uptake and drug release.

Conclusion



DOPE-mPEG MW 2000 is a critical component in the design and development of advanced drug delivery systems. Its ability to prolong circulation, enhance stability, and provide a platform for targeted delivery makes it an invaluable tool for improving the therapeutic index of a wide range of drugs. A thorough understanding of its physicochemical properties and its impact on the in vivo behavior of nanocarriers is essential for the rational design of effective and safe nanomedicines.

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